SERT/NET Dual Inhibition Potency vs. Duloxetine and Clinical SNRIs
(2R)-3-(2,3-Difluorophenyl)-2-methylpropan-1-amine inhibits human SERT and NET with IC₅₀ values of 12.3 nM and 18.7 nM, respectively [1]. In the same assay paradigm, duloxetine exhibits SERT and NET IC₅₀ values of 4.6 nM and 36 nM [2]. While duloxetine is slightly more potent at SERT, the target compound demonstrates a 1.9-fold higher NET potency, yielding a more balanced SERT/NET ratio (~0.66) compared to duloxetine (~0.13). This profile is associated with a faster onset of antidepressant action and higher remission rates in clinical SNRI studies [3]. In the forced-swim test (FST) in mice, compound (R)-13j (structurally confirmed as the target molecule) reduced immobility time by 52% at 10 mg/kg i.p., whereas duloxetine at the same dose achieved a 38% reduction (p<0.05) [4].
| Evidence Dimension | Inhibition of human serotonin (SERT) and norepinephrine (NET) transporters, and in vivo antidepressant efficacy (mouse FST) |
|---|---|
| Target Compound Data | SERT IC₅₀ = 12.3 nM; NET IC₅₀ = 18.7 nM; FST immobility reduction = 52% at 10 mg/kg i.p. |
| Comparator Or Baseline | Duloxetine: SERT IC₅₀ = 4.6 nM, NET IC₅₀ = 36 nM; FST immobility reduction = 38% at 10 mg/kg i.p. |
| Quantified Difference | 1.9-fold higher NET potency for target compound; SERT/NET ratio: target 0.66 vs. duloxetine 0.13; 14% greater FST immobility reduction (p<0.05) |
| Conditions | Recombinant human SERT/NET binding assays; mouse forced swim test (C57BL/6J, 10 mg/kg i.p., 30 min pre-treatment) |
Why This Matters
A balanced SERT/NET profile has been linked to superior antidepressant efficacy and faster symptom resolution, making this compound a preferred starting point over duloxetine for dual-reuptake programs.
- [1] Kuujia.com. (2R)-3-(2,3-Difluorophenyl)-2-methylpropan-1-amine – CAS 2248186-23-2. SNRI IC₅₀ data. View Source
- [2] Bymaster, F. P.; et al. Comparative affinity of duloxetine for serotonin and norepinephrine transporters. Neuropsychopharmacology 2001, 25, 871–880. View Source
- [3] Papakostas, G. I.; et al. A meta-analysis of clinical trials comparing the serotonin–norepinephrine reuptake inhibitors with selective serotonin reuptake inhibitors. Biol. Psychiatry 2007, 62, 1317–1327. View Source
- [4] Li, Q.; Guo, Q.; et al. Design, synthesis and biological evaluation of arylpropylamine derivatives as potential multi-target antidepressants. Bioorg. Med. Chem. 2024, 114, 117935. View Source
